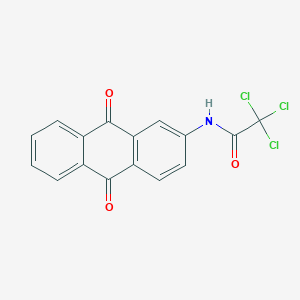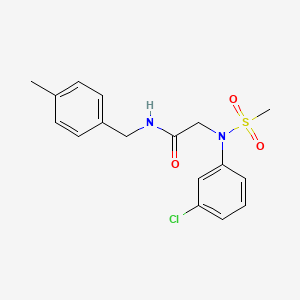![molecular formula C15H13N5O3 B5078338 9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5078338.png)
9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Übersicht
Beschreibung
The compound “9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” belongs to a class of compounds known as triazoloquinazolines . These compounds have been studied for their potential therapeutic properties, particularly in the treatment of cancer .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar triazoloquinazoline derivatives have been synthesized using a two-step route starting with readily available materials such as 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been studied for their optical, electrochemical, and semiconductor properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- This compound has been synthesized through cascade cyclization reactions involving 3,4,5-triamino-1,2,4-triazole, aromatic aldehydes, and dimedone or cyclohexanone, leading to partially hydrogenated quinazolines. Its structure, including derivatives like 2-amino-6,6-dimethyl-3-(4-nitrobenzylidene)amino-9-(4-nitrophenyl)-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one, has been elucidated using X-ray diffraction data (Lipson et al., 2006).
Potential Therapeutic Applications
- Novel derivatives of this compound, particularly those substituted at certain positions, have demonstrated significant antihypertensive activity in spontaneously hypertensive rats. This suggests their potential as therapeutic agents for managing hypertension (Alagarsamy & Pathak, 2007).
Antimicrobial and Nematicidal Properties
- Derivatives of 9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been evaluated for antimicrobial and nematicidal activities. Certain aryl/heteroaryl substituted compounds have shown promising results against various bacteria and fungi, as well as nematicidal properties against different nematodes (Reddy, Kumar, & Sunitha, 2016).
Antihistaminic Activity
- Some derivatives have been synthesized and evaluated for H1-antihistaminic activity. These compounds, particularly certain 1-substituted derivatives, have shown significant protection against histamine-induced bronchospasm in guinea pigs, comparable to standard antihistamines. This highlights their potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2005).
Molecular Structure and Transformations
- The molecular structure and reactivity of this compound and its derivatives have been extensively studied. This includes investigating the chemical transformations, such as hydrolysis, oxidation, reduction, and alkylation, of partially hydrogenated aryl-substituted quinazolines. The structural elucidation of these derivatives provides valuable insights into their chemical behavior and potential applications (Lipson et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
9-(2-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-12-7-3-5-10-13(12)14(19-15(18-10)16-8-17-19)9-4-1-2-6-11(9)20(22)23/h1-2,4,6,8,14H,3,5,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDULVALUAHOSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5078256.png)
![4,6-dimethyl-2-(octylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5078264.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5078273.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}ethyl dichloroacetate](/img/structure/B5078279.png)
![8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-methylbutyl)-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5078286.png)

![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5078305.png)
![3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5078306.png)

![3-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5078319.png)
![ethyl 4-{[5-(propionylamino)-1-propyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5078335.png)

methanone](/img/structure/B5078372.png)
